molecular formula C20H26N4O2S B2966957 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 498536-09-7

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2966957
CAS No.: 498536-09-7
M. Wt: 386.51
InChI Key: UMNQIIQLDOWXAB-UHFFFAOYSA-N
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Description

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a benzylsulfanyl group at the 8th position, a hexyl chain at the 7th position, and two methyl groups at the 1st and 3rd positions of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Introduction of the Benzylsulfanyl Group: A benzylsulfanyl group is introduced at the 8th position of the purine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

    Hexyl Chain Addition: The hexyl chain is introduced at the 7th position via an alkylation reaction. This step may involve the use of hexyl bromide and a base such as potassium carbonate (K2CO3).

    Methylation: The final step involves the methylation of the 1st and 3rd positions using methyl iodide (CH3I) and a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiols or sulfides

    Substitution: Introduction of various functional groups at the 8th position

Scientific Research Applications

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions. Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator.

    Caffeine: 1,3,7-Trimethylxanthine, a central nervous system stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

Uniqueness

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike theophylline, caffeine, and theobromine, this compound has a benzylsulfanyl group and a hexyl chain, which may enhance its lipophilicity and ability to interact with biological membranes.

Properties

IUPAC Name

8-benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-5-6-10-13-24-16-17(22(2)20(26)23(3)18(16)25)21-19(24)27-14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNQIIQLDOWXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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